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Compound of Interest

Compound Name: 4-Nitrodiphenylamine

Cat. No.: B016768 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-
Nitrodiphenylamine (CAS No. 836-30-6), a compound of interest in various chemical and

pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering key

data in structured tables and outlining the experimental methodologies for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. Below are the ¹H and ¹³C NMR spectral data for 4-Nitrodiphenylamine.

¹H NMR Spectral Data
The ¹H NMR spectrum of 4-Nitrodiphenylamine provides information about the chemical

environment of its hydrogen atoms.

Table 1: ¹H NMR Chemical Shifts (δ) for 4-Nitrodiphenylamine
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Solvent Chemical Shift (ppm) Assignment

CDCl₃ 8.082 Aromatic Protons

7.50 - 7.03 Aromatic Protons

6.933 Aromatic Protons

6.50 NH Proton

DMSO-d₆ 9.28 NH Proton

8.091 Aromatic Protons

7.37 Aromatic Protons

7.26 Aromatic Protons

7.09 Aromatic Protons

7.08 Aromatic Protons

Note: Assignments are based on typical chemical shift ranges and may require further 2D NMR

analysis for definitive confirmation.

¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and

their electronic environments.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Nitrodiphenylamine

Carbon Atom Predicted Chemical Shift (ppm)

C-NO₂ 140 - 150

C-NH 135 - 145

Aromatic C-H 110 - 130

Aromatic C (unsubstituted ring) 120 - 130
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Note: Experimental ¹³C NMR data for neutral 4-Nitrodiphenylamine is not readily available in

public databases. The listed values are predictions based on established chemical shift ranges

for similar aromatic compounds. For the deprotonated anion in DMSO, refer to E. Barchiesi, S.

Bradamante, G.A. Pagani, J. Chem. Soc. Perkin II 1091 (1987).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Table 3: Characteristic IR Absorption Peaks for 4-Nitrodiphenylamine

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3300 N-H Stretch Secondary Amine

3100 - 3000 C-H Stretch Aromatic

1600 - 1585 C=C Stretch Aromatic Ring

1550 - 1475 N-O Asymmetric Stretch Nitro Group

1500 - 1400 C=C Stretch Aromatic Ring

1360 - 1290 N-O Symmetric Stretch Nitro Group

1335 - 1250 C-N Stretch Aromatic Amine

Note: The IR spectrum of 4-Nitrodiphenylamine can be obtained from various spectral

databases such as the Sadtler Research Laboratories IR Grating Collection.[1] The values

presented are characteristic ranges and may vary slightly based on the experimental

conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule

and is particularly useful for analyzing conjugated systems.

Table 4: UV-Vis Absorption Maxima (λmax) for 4-Nitrodiphenylamine in Alcohol[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b016768?utm_src=pdf-body
https://www.benchchem.com/product/b016768?utm_src=pdf-body
https://www.benchchem.com/product/b016768?utm_src=pdf-body
https://spectrabase.com/spectrum/JakPLfmFRBC
https://www.benchchem.com/product/b016768?utm_src=pdf-body
https://spectrabase.com/spectrum/JakPLfmFRBC
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016768?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


λmax (nm) Molar Absorptivity (log ε)

228 3.82

258 3.98

391 4.29

Experimental Protocols
The following sections provide detailed methodologies for the key spectroscopic experiments

cited.

NMR Spectroscopy Protocol (Solution State)
Sample Preparation:

Weigh approximately 5-20 mg of 4-Nitrodiphenylamine for ¹H NMR or 20-50 mg for ¹³C

NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or

DMSO-d₆) in a clean, dry vial.

Filter the solution through a pipette with a small cotton or glass wool plug to remove any

particulate matter.

Transfer the filtered solution into a standard 5 mm NMR tube.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not

already present in the solvent.

Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.
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Acquire the spectrum using appropriate pulse sequences and acquisition parameters

(e.g., number of scans, relaxation delay).

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum.

Reference the spectrum to the TMS signal (0 ppm).

Integrate the signals to determine the relative proton ratios.

FT-IR Spectroscopy Protocol (KBr Pellet Method)
Sample Preparation:

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.

In an agate mortar, grind 1-2 mg of 4-Nitrodiphenylamine with approximately 100-200

mg of the dried KBr until a fine, homogeneous powder is obtained.

Place the powder mixture into a pellet die.

Press the powder under high pressure (typically several tons) using a hydraulic press to

form a transparent or translucent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.
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UV-Vis Spectroscopy Protocol
Sample Preparation:

Prepare a stock solution of 4-Nitrodiphenylamine of a known concentration in a UV-

transparent solvent (e.g., ethanol or methanol).

Prepare a series of dilutions from the stock solution to determine the optimal concentration

for measurement (typically an absorbance between 0.1 and 1.0).

Data Acquisition:

Use a dual-beam UV-Vis spectrophotometer.

Fill a cuvette with the pure solvent to be used as a reference.

Fill a matched cuvette with the sample solution.

Place the reference and sample cuvettes in the appropriate holders in the

spectrophotometer.

Scan the sample over the desired wavelength range (e.g., 200-800 nm).

Data Analysis:

The resulting spectrum will show absorbance as a function of wavelength.

Identify the wavelengths of maximum absorbance (λmax).

Calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert law (A = εbc),

where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the

molar concentration of the solution.

Data Acquisition and Analysis Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the spectral

data of 4-Nitrodiphenylamine.
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Spectral Data Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 4-Nitrodiphenylamine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b016768#4-nitrodiphenylamine-spectral-data-nmr-ir-
uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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